(+/-)-Methotrimeprazine (D6) chemical properties and structure
(+/-)-Methotrimeprazine (D6) chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of (+/-)-Methotrimeprazine (D6)
Introduction
(+/-)-Methotrimeprazine (D6) is the deuterated analogue of methotrimeprazine, a phenothiazine derivative with a significant history in clinical applications. The parent compound, also known as levomepromazine, is a low-potency antipsychotic agent that also possesses strong sedative, analgesic, anxiolytic, and antiemetic properties.[1][2][3] Its therapeutic effects are mediated by its action as an antagonist at a variety of central nervous system receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic acetylcholine receptors.[2][4][5]
The introduction of six deuterium atoms into the methotrimeprazine structure creates (+/-)-Methotrimeprazine (D6), a molecule with nearly identical chemical and physical properties to its parent but with a distinct mass. This key difference makes it an invaluable tool in modern analytical chemistry. Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of methotrimeprazine in complex biological matrices using mass spectrometry.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of (+/-)-Methotrimeprazine (D6) for researchers and professionals in drug development and bioanalysis.
PART 1: Chemical Structure and Stereochemistry
Core Molecular Framework
The structure of (+/-)-Methotrimeprazine (D6) is built upon a tricyclic phenothiazine core. This core consists of two benzene rings fused to a central thiazine ring containing both a nitrogen and a sulfur atom. Attached to the nitrogen atom of the phenothiazine ring (at position 10) is a chiral propanamine side chain, which is crucial for its pharmacological activity. A methoxy group (-OCH3) is substituted at position 2 of the phenothiazine ring system.[8][9]
Isotopic Labeling: The "D6" Designation
The "(D6)" designation signifies that six hydrogen atoms in the molecule have been replaced with their heavier stable isotope, deuterium (²H or D). In this specific compound, the substitution occurs on the terminal N,N-dimethylamino group of the side chain.[8] The IUPAC name, 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine, precisely describes this placement.[8]
This isotopic labeling is fundamental to its function as an internal standard. Because deuterium and hydrogen have nearly identical chemical properties, the D6 analogue co-elutes with the unlabeled methotrimeprazine during chromatography and exhibits similar ionization efficiency in a mass spectrometer.[7][10] However, its increased mass (a +6 Da shift) allows it to be clearly distinguished and measured separately by the detector.[7]
Stereochemistry
The methotrimeprazine molecule contains a chiral center at the second carbon of the propyl side chain. This gives rise to two enantiomers: (R)-methotrimeprazine and (S)-methotrimeprazine. The term "(+/-)-" or "racemic" indicates that the compound is a mixture of equal parts of both enantiomers.[5][11]
For the parent drug, research has shown that the biological activity is stereoselective. The levorotatory isomer, levomepromazine or (R)-(-)-methotrimeprazine, is the more pharmacologically active enantiomer, particularly in its interaction with dopamine and serotonin receptors.[5][12] As (+/-)-Methotrimeprazine (D6) is used to quantify the racemic drug, it is synthesized and supplied as a racemic mixture to accurately reflect the composition of the analyte.
Chemical Structure of (+/-)-Methotrimeprazine (D6)
Image Source: PubChem CID 45039713[8]
PART 2: Physicochemical Properties
The physicochemical properties of (+/-)-Methotrimeprazine (D6) are critical for its handling, storage, and application in analytical methods. The data below has been compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | [8] |
| Synonyms | (±)-Levomepromazine-d6, dl-Methotrimeprazine D6 | [6][8][13] |
| CAS Number | 1189805-51-3 | [6][8][13] |
| Molecular Formula | C₁₉H₁₈D₆N₂OS | [8][13] |
| Molecular Weight | 334.51 g/mol | [6][8][13] |
| Molecular Weight (Parent) | 328.47 g/mol | [9][14] |
| Appearance | White to yellow crystalline solid | [6][13][15] |
| Solubility | Soluble in DMSO | [6][13][15] |
| Storage Conditions | Store at -20°C, protect from light | [13][15][16] |
| XLogP3 (Parent) | 4.7 | [8][14] |
PART 3: Application in Quantitative Bioanalysis
The Rationale for a Deuterated Internal Standard
In quantitative analysis, particularly in pharmacokinetics and clinical drug monitoring, accuracy and precision are paramount. Mass spectrometry coupled with liquid chromatography (LC-MS) is the gold standard for this purpose. However, the analytical process is subject to variability from multiple sources, including sample extraction efficiency, instrument drift, and matrix-induced ion suppression or enhancement.[7][17]
A stable isotope-labeled internal standard like (+/-)-Methotrimeprazine (D6) is the ideal tool to correct for this variability.[10] By adding a known quantity of the D6-IS to every sample, standard, and quality control at the beginning of the workflow, the IS experiences the exact same process variations as the unlabeled analyte. Because the ratio of the analyte's signal to the IS's signal is measured, any losses or variations affect both compounds proportionally, canceling out the error and leading to a highly robust and accurate measurement.[7]
Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS
This protocol outlines a validated methodology for the determination of methotrimeprazine concentrations in plasma, a self-validating system due to the inclusion of the deuterated internal standard.
1. Preparation of Standards and Solutions
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of methotrimeprazine and (+/-)-Methotrimeprazine (D6) in DMSO.
-
Working Standard Solutions: Serially dilute the methotrimeprazine stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the (+/-)-Methotrimeprazine (D6) stock solution to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and reproducible signal across the assay range.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix. This step ensures the IS is present before any potential analyte loss can occur.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
3. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is selected for its excellent retention of hydrophobic molecules like phenothiazines.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms in the side chain are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methotrimeprazine: Q1: 329.2 m/z → Q3: 100.1 m/z (Protonated parent → side chain fragment).
-
(+/-)-Methotrimeprazine (D6): Q1: 335.2 m/z → Q3: 106.1 m/z (Protonated D6-parent → deuterated side chain fragment).
-
-
The choice of these transitions provides high specificity, as the instrument filters for both the parent mass and a specific fragment mass, minimizing interference.
5. Data Analysis
-
Integrate the peak areas for both the analyte and the D6-IS transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of methotrimeprazine in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
PART 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the bioanalytical protocol described above.
Caption: Bioanalytical workflow for methotrimeprazine quantification.
Conclusion
(+/-)-Methotrimeprazine (D6) represents a fusion of classic pharmacology with modern analytical chemistry. While its chemical structure and properties are nearly identical to the therapeutically significant parent compound, the inclusion of stable deuterium isotopes transforms it into a high-precision analytical tool. Its role as an internal standard is indispensable for the reliable quantification of methotrimeprazine in research, clinical, and forensic settings. Understanding its chemical nature, properties, and the rationale behind its application allows scientists to develop and validate robust bioanalytical methods, ultimately ensuring the accuracy of data in drug development and patient care.
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